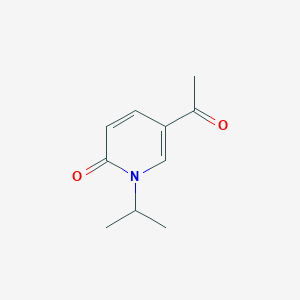
5-acetyl-1-isopropyl-2(1H)-pyridone
Vue d'ensemble
Description
5-acetyl-1-isopropyl-2(1H)-pyridone is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
5-acetyl-1-isopropyl-2(1H)-pyridone is a pyridinone derivative with applications in medicinal chemistry . Pyridinones are important structures in medicinal chemistry that can act as hydrogen bond donors and acceptors . Researchers can adjust the physicochemical properties of pyridinones by manipulating their polarity, lipophilicity, and hydrogen bonding, leading to applications in drug design . Pyridinone derivatives have exhibited diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects .
Pharmaceutical Applications
-
Anticancer Activity Novel pyridinone-containing molecules have demonstrated antiproliferative activity against human tumor cell lines . These molecules can target protein tyrosine kinases, Met kinase, histone deacetylase (HDAC), isocitrate dehydrogenase (IDH), cyclin, mitogen-activated protein kinase (MAPK), and ribonucleotide reductase .
- In one study, a phenyl ring was changed to pyridinone to improve the properties of a molecule by increasing a hydrogen bond acceptor . Compound 50a was discovered as a clinical candidate for its potent and specific inhibition of mIDH1 in hematologic malignancies, solid tumors, and gliomas. It also possesses ADME/PK properties and lowers 2-hydroxyglutarate levels in in vivo IDH1 xenograft models .
- Other activities Pyrazine derivatives, which include this compound, have various pharmacological actions such as anticatalepsy, cognitive enhancement, analgesic, antidepressant, diuretic, cardioprotective, cardiotonic, and vasodilating effects . These derivatives act as adenosine antagonists, particularly A1 receptor and A2 receptor dual antagonists . They may also be useful in treating ischemia/reperfusion injury, including myocardial, cerebral, and peripheral ischemia/reperfusion injury .
- Treatments Compound 1, which contains 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde, is useful for treating hematological disorders such as sickle cell disease, pulmonary diseases such as idiopathic pulmonary fibrosis, and hypoxia and hypoxemia conditions .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
5-acetyl-1-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C10H13NO2/c1-7(2)11-6-9(8(3)12)4-5-10(11)13/h4-7H,1-3H3 |
Clé InChI |
SYFVRABDAHRSFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C=CC1=O)C(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













